Amediplase

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amediplase is a recombinant chimeric plasminogen activator. It consists of the kringle 2 domain from the A-chain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase . This compound is primarily investigated for its potential use in treating myocardial infarction and thrombosis .

準備方法

Synthetic Routes and Reaction Conditions: Amediplase is produced using recombinant DNA techniques. The process involves the insertion of the gene encoding the kringle 2 domain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase into a suitable expression vector. This vector is then introduced into Chinese hamster ovary cells, which express the recombinant protein .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the genetically modified Chinese hamster ovary cells. The recombinant protein is then purified using a series of chromatographic techniques to ensure homogeneity and activity .

化学反応の分析

Types of Reactions: Amediplase primarily undergoes proteolytic reactions, where it acts as a plasminogen activator. This involves the conversion of plasminogen to plasmin, a serine protease that degrades fibrin clots .

Common Reagents and Conditions: The activation of plasminogen by this compound requires the presence of fibrin, which acts as a cofactor. The reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .

Major Products Formed: The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades fibrin into soluble degradation products .

科学的研究の応用

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

作用機序

類似化合物との比較

生物活性

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that combines the kringle 2 domain from tissue plasminogen activator (t-PA) and the catalytic domain from single-chain urokinase (scu-PA). This hybrid structure aims to enhance thrombolytic efficacy while minimizing the risk of hemorrhagic complications. This article delves into the biological activity of this compound, including its mechanisms, efficacy in various models, and clinical implications.

This compound is engineered to possess both high fibrin specificity and significant catalytic activity. The kringle 2 domain enhances binding to fibrin, while the scu-PA catalytic domain facilitates rapid plasminogen activation. The resulting molecule is designed for effective thrombus lysis with a reduced risk of systemic bleeding compared to traditional thrombolytics.

Key Features of this compound

- Composition : Chimeric molecule consisting of t-PA's kringle 2 domain and scu-PA's catalytic domain.

- Molecular Weight : Approximately 40 kDa.

- Specific Activity : Approximately 2×106 units/mg t-PA equivalent, which is twice the activity on a molar basis compared to t-PA .

Clot Lysis Efficacy

This compound has been evaluated in various in vitro clot lysis models to compare its efficacy against other thrombolytics such as Tenecteplase and scu-PA. The following table summarizes findings from key studies:

Clot Penetration and Fibrin Binding

Research indicates that this compound exhibits moderate fibrin binding, which does not impede its ability to penetrate clots effectively. In pressure-driven fluid permeation studies, this compound was able to diffuse into clots more efficiently than alteplase, suggesting its potential for enhanced thrombolytic action in larger thrombi .

Pharmacokinetics

This compound demonstrates a significantly longer half-life compared to t-PA. In animal studies, it exhibited a terminal half-life of approximately 51 minutes in rabbits, compared to about 7 minutes for t-PA. This prolonged half-life may contribute to its efficacy by allowing for sustained action in the bloodstream .

Clinical Studies

Phase I and II clinical trials have shown that this compound has an optimal safety profile with a low incidence of severe hemorrhagic events. A multicentric Phase III study involving approximately 20,000 patients has been planned to further assess its clinical efficacy and safety .

Case Studies

- Thrombus Resolution : In a rabbit jugular vein thrombosis model, this compound demonstrated effective thrombus resolution with minimal side effects, supporting its potential as a safer alternative in thrombolytic therapy .

- Comparative Study with Tenecteplase : In a head-to-head comparison, this compound showed slightly better performance in terms of clot lysis rates under therapeutic conditions, suggesting it may be more effective in certain patient populations .

特性

CAS番号 |

151912-11-7 |

|---|---|

分子式 |

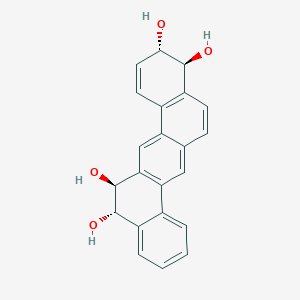

C22H18O4 |

分子量 |

346.4 g/mol |

IUPAC名 |

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |

InChI |

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |

InChIキー |

YQINXCSNGCDFCQ-CMOCDZPBSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

異性体SMILES |

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

Key on ui other cas no. |

151910-75-7 |

同義語 |

amediplase CGP 42935 K2tu-PA MEN 9036 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。